molecular formula C14H16N2O4 B8047016 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate

1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate

Cat. No.: B8047016
M. Wt: 276.29 g/mol
InChI Key: IPHOOZMLSAPETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl and methyl groups in its structure can influence its chemical reactivity and physical properties.

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce waste .

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. The presence of the pyrrolo[2,3-c]pyridine core allows it to bind to various enzymes and receptors, influencing their activity. The tert-butyl and methyl groups can modulate the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate include:

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

These compounds share a similar pyrrolo[2,3-c]pyridine core but differ in the substituents attached to the core structure. The unique combination of tert-butyl and methyl groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl pyrrolo[2,3-c]pyridine-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-8-11(9)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHOOZMLSAPETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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